molecular formula C13H14ClFN2S B13853510 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride

Cat. No.: B13853510
M. Wt: 284.78 g/mol
InChI Key: HYOSTQUGDULJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved using reagents such as sulfur and aniline derivatives under controlled conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a substitution reaction. This can be done using fluorobenzene and appropriate catalysts.

    Amination: The final step involves the introduction of the amine group at the 7th position of the benzothiazole ring. This can be achieved using amination reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Using techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride is unique due to its specific benzothiazole structure, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and benzothiazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14ClFN2S

Molecular Weight

284.78 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine;hydrochloride

InChI

InChI=1S/C13H13FN2S.ClH/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13;/h4-7,10H,1-3,15H2;1H

InChI Key

HYOSTQUGDULJEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=C(S2)C3=CC=C(C=C3)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.